Dorsilurin K

Description

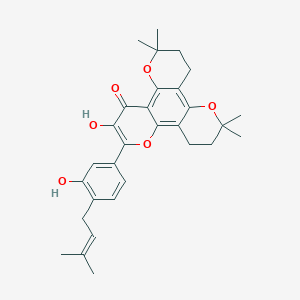

Dorsilurin K is a prenylated flavonoid isolated from the roots of Dorstenia psilurus, a plant belonging to the Moraceae family. Structurally, it is characterized as 5,6-7,8-bis(2,2-dimethyldihydropyrano)-3′-hydroxy-4′-prenyl-flavonol, featuring a single unmodified prenyl group at the C-4′ position . This compound has been studied primarily for its α-glucosidase inhibitory activity, a key target in managing type 2 diabetes by delaying carbohydrate digestion. However, this compound exhibits notably low potency in this regard, with an IC50 value of 43.95 ± 0.46 µM, making it the least active among its structural analogs .

Properties

Molecular Formula |

C30H34O6 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5-hydroxy-4-[3-hydroxy-4-(3-methylbut-2-enyl)phenyl]-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13-tetraen-6-one |

InChI |

InChI=1S/C30H34O6/c1-16(2)7-8-17-9-10-18(15-21(17)31)25-24(33)23(32)22-27(34-25)19-11-13-29(3,4)35-26(19)20-12-14-30(5,6)36-28(20)22/h7,9-10,15,31,33H,8,11-14H2,1-6H3 |

InChI Key |

JHDGWJWVSUFMAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1)C2=C(C(=O)C3=C4C(=C5C(=C3O2)CCC(O5)(C)C)CCC(O4)(C)C)O)O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Dorsilurin K contains:

-

A flavonol backbone with a hydroxyl group at C-3.

-

A C-4′ prenyl group (3-methyl-2-butenyl) as its primary substituent.

-

Reduced prenylation compared to analogs like dorsilurin F (three unmodified prenyl groups) .

This structural simplicity limits steric hindrance but reduces electron-rich regions, impacting its participation in electrophilic reactions .

Oxidation Reactions

-

Prenyl group oxidation : The isolated prenyl moiety undergoes oxidation to form epoxides or diols under mild acidic conditions, though specific catalysts remain unreported.

-

Flavonol core oxidation : The C-3 hydroxyl group can be oxidized to a carbonyl, forming a flavone derivative, though this reaction is less favored due to steric protection.

Reduction Reactions

-

Prenyl double bond hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the prenyl group’s double bond, yielding a saturated alkyl chain.

Cyclization Reactions

-

Under thermal or acidic conditions, the prenyl group may undergo intramolecular cyclization to form pyran or furan rings, though yields are low due to the single prenyl unit.

Comparative Reactivity with Analogs

| Feature | This compound | Dorsilurin F |

|---|---|---|

| Prenyl groups | 1 unmodified | 3 unmodified |

| α-Glucosidase IC₅₀ | 128 µM (lowest activity) | 19 µM (highest activity) |

| Electrophilic sites | Limited | Abundant (due to prenylation) |

The reduced prenylation in this compound correlates with diminished bioactivity and reactivity compared to dorsilurin F .

Key Research Findings

-

α-Glucosidase inhibition : this compound showed the weakest activity (IC₅₀ = 128 µM) among tested compounds, attributed to its minimal prenylation .

-

Synthetic modifications : Preliminary attempts to enhance reactivity via prenyl group functionalization (e.g., epoxidation) yielded unstable intermediates, complicating purification.

Challenges in Reaction Optimization

-

Low solubility : this compound’s hydrophobic nature limits aqueous-phase reactions, necessitating polar aprotic solvents (e.g., DMSO).

-

Side reactions : Competing degradation pathways (e.g., flavonol ring cleavage) occur under strong oxidative conditions.

Comparison with Similar Compounds

Key Structural-Activity Relationship (SAR) Insights:

- Prenylation Degree : The number of prenyl groups directly influences inhibitory potency. Additional prenyl moieties enhance hydrophobic interactions with the enzyme’s active site, improving binding affinity .

- Positional Effects: Prenylation at C-6 and C-8 (as in Dorsilurin F) may stabilize the flavonoid backbone, facilitating better alignment with α-glucosidase’s catalytic residues .

Table 1: α-Glucosidase Inhibitory Activity of this compound and Analogues

| Compound | Prenyl Groups | IC50 (µM) | Relative Potency vs. This compound |

|---|---|---|---|

| This compound | 1 | 43.95 ± 0.46 | 1.0 (Reference) |

| Dorsilurin F | 3 | 4.13 ± 0.12 | 10.6 |

Other Prenylated Flavonoids

Dorsilurin E

Molecular dynamics (MD) simulations revealed its superior binding stability, with a mean binding energy of -18.25 kcal/mol, outperforming control compounds like X77 (-12.24 kcal/mol) .

Sanggenol O and CHEMBL2171598

Sanggenol O binds to region A of MPRO, stabilizing the protein, while CHEMBL2171598 triggers a "hinge movement" between domains I/II and III, disrupting enzyme function . Such mechanisms contrast with this compound’s direct but weak competitive inhibition of α-glucosidase.

Antiviral Potential

In silico studies identify this compound as a candidate for inhibiting monkeypox virus (MPXV) DNA polymerase and A42R protein. Its binding stability, evidenced by low RMSD values (0.581–1.245 Å), rivals Mangostin, a known antiviral xanthone . However, this compound’s efficacy in this context remains unvalidated in vitro or in vivo.

Protease Inhibition

Dorsilurin E’s robust performance in MPRO inhibition (-18.25 kcal/mol binding energy) underscores the variability of prenylated flavonoids’ bioactivity across targets .

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity and purity of Dorsilurin K in laboratory settings?

To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) with high-resolution mass spectrometry (HR-MS) to validate molecular formula and fragmentation patterns . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV/Vis or diode array detection (DAD), ensuring ≥95% purity thresholds. Cross-reference spectral data with published literature or synthetic standards, and document deviations in supplementary materials (e.g., unexpected peaks in NMR) .

Basic: What in vitro assays are commonly used to evaluate the biological activity of this compound, and how should controls be designed?

Standard assays include enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) and cell viability assays (MTT/XTT). For controls:

- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays).

- Negative controls : Include solvent-only (DMSO/PBS) and no-substrate conditions.

- Technical replicates : Triplicate measurements per concentration to assess intra-assay variability.

Normalize data to control groups and report IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols). To address this:

Conduct a systematic review of methodologies using academic databases (Scopus, PubMed) to identify confounding variables .

Replicate experiments under standardized conditions, controlling for factors like serum concentration, passage number of cell lines, and incubation time.

Perform meta-analyses to quantify effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package) .

Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Advanced: What strategies are effective for optimizing the synthetic yield of this compound while minimizing byproducts?

Adopt a Design of Experiments (DoE) approach to evaluate reaction parameters:

- Variables : Catalyst loading, temperature, solvent polarity, and reaction time.

- Response surface methodology (RSM) : Use software like JMP or Minitab to model interactions and identify optimal conditions .

- Purification : Employ orthogonal techniques (e.g., silica gel chromatography followed by recrystallization) to isolate this compound from stereoisomers or dimeric byproducts. Document yields and purity at each step in supplementary data .

Advanced: How should researchers design in vivo studies to validate the pharmacokinetic (PK) properties of this compound?

- Animal models : Use species with metabolic relevance (e.g., rodents for preliminary PK, non-human primates for translational studies).

- Dosing : Administer via IV and oral routes to calculate bioavailability (F%).

- Sampling : Collect plasma at staggered timepoints (0.5, 1, 2, 4, 8, 24h) for LC-MS/MS analysis.

- Data analysis : Apply non-compartmental modeling (WinNonlin/Phoenix) to derive AUC, Cₘₐₓ, and t₁/₂. Include vehicle control groups to distinguish compound effects from baseline variability .

Advanced: What computational methods are suitable for predicting novel molecular targets of this compound?

Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to screen against protein databases (PDB, AlphaFold).

Phylogenetic analysis : Compare binding site conservation across homologs to infer target relevance.

Machine learning : Train models on known bioactivity data (ChEMBL, PubChem) to predict off-target interactions. Validate predictions with thermal shift assays (DSF) or SPR-based binding studies .

Basic: How can researchers ensure reproducibility when synthesizing this compound analogs?

- Detailed protocols : Specify stoichiometry, purification gradients, and equipment calibration (e.g., HPLC column lot numbers).

- Batch documentation : Record raw material sources (e.g., Sigma-Aldrich vs. TCI) and storage conditions.

- Open data : Share NMR/MS spectra in public repositories (Zenodo, Figshare) with DOI links .

Advanced: What methodologies are recommended for identifying degradation products of this compound under physiological conditions?

Forced degradation studies : Expose this compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

LC-HRMS/MS : Use hyphenated techniques to characterize degradation products; apply molecular networking (GNPS) to cluster related ions.

Stability-indicating assays : Validate HPLC methods per ICH guidelines (resolution ≥2 between peaks) .

Key Resources for Methodological Rigor

- Data repositories : PubChem (bioactivity), Cambridge Structural Database (crystallography).

- Statistical tools : R, Python (SciPy), or commercial suites for multivariate analysis.

- Reporting standards : Follow ARRIVE guidelines for in vivo studies and MIAME for omics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.